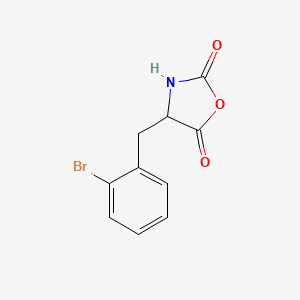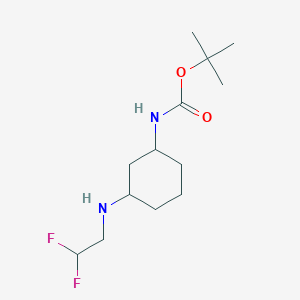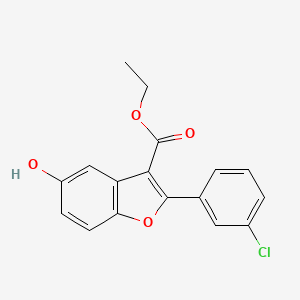
3'-O-Me-U-2'-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methyluridine-2’-phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its role in enhancing the stability and functionality of synthetic oligonucleotides. The modification at the 3’-O position with a methyl group and the presence of a phosphoramidite group at the 2’ position make it a valuable building block for various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyluridine-2’-phosphoramidite typically involves multiple steps, starting from the nucleoside uridineThe reaction conditions often involve the use of protecting groups such as dimethoxytrityl (DMT) and reagents like methyl iodide for methylation and phosphoramidite reagents for the final step .
Industrial Production Methods
In an industrial setting, the production of 3’-O-Methyluridine-2’-phosphoramidite is carried out using automated synthesizers that follow a solid-phase synthesis approach. This method ensures high yield and purity by sequentially adding the phosphoramidite building blocks to a growing oligonucleotide chain. The process is highly optimized to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-Methyluridine-2’-phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: The primary reaction involves coupling with other nucleoside phosphoramidites to form oligonucleotides.
Oxidation: The phosphite triester intermediate formed during coupling is oxidized to a stable phosphate triester.
Deprotection: Removal of protecting groups to yield the final oligonucleotide product.
Common Reagents and Conditions
Coupling: Typically involves the use of activators like 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.
Oxidation: Performed using iodine in a mixture of pyridine and tetrahydrofuran.
Deprotection: Achieved using trichloroacetic acid for detritylation and ammonia for final deprotection.
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and functionality due to the presence of the 3’-O-methyl and 2’-phosphoramidite modifications .
Applications De Recherche Scientifique
3’-O-Methyluridine-2’-phosphoramidite is widely used in scientific research for various applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders and viral infections.
Mécanisme D'action
The mechanism of action of 3’-O-Methyluridine-2’-phosphoramidite involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the resulting nucleic acid molecules. The methyl group at the 3’-O position increases resistance to nuclease degradation, while the phosphoramidite group facilitates efficient coupling during synthesis. These modifications improve the overall performance of the oligonucleotides in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Methyluridine-3’-phosphoramidite: Similar in structure but with the methyl group at the 2’-O position.
2’-O-Methoxyethyluridine-3’-phosphoramidite: Features a methoxyethyl group instead of a methyl group, providing enhanced stability and lower toxicity.
5-Methyluridine-2’-phosphoramidite: Contains a methyl group at the 5 position of the uridine base.
Uniqueness
3’-O-Methyluridine-2’-phosphoramidite is unique due to its specific modification pattern, which offers a balance of stability and functionality. The 3’-O-methyl group provides significant nuclease resistance, while the 2’-phosphoramidite group ensures efficient incorporation into oligonucleotides. This combination makes it particularly valuable for applications requiring high stability and precise synthesis .
Propriétés
Formule moléculaire |
C40H49N4O9P |
|---|---|
Poids moléculaire |
760.8 g/mol |
Nom IUPAC |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-37-36(49-7)34(52-38(37)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 |
Clé InChI |
FPRLFGWVAXFXTL-XKZJCBTISA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)

